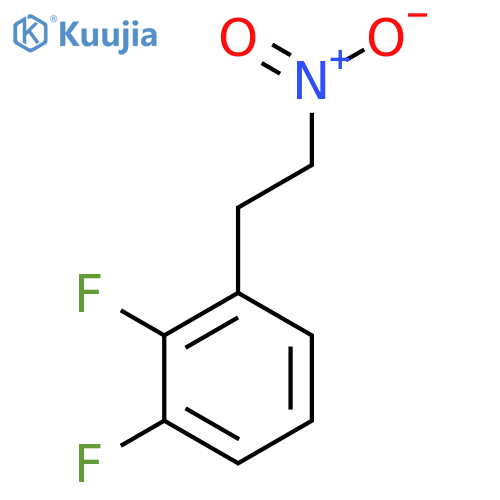Cas no 2228709-07-5 (1,2-difluoro-3-(2-nitroethyl)benzene)
1,2-ジフルオロ-3-(2-ニトロエチル)ベンゼンは、芳香族化合物の一種であり、ベンゼン環に2つのフッ素原子とニトロエチル基が結合した構造を有します。この化合物は、有機合成中間体としての有用性が高く、特に医薬品や農薬の製造において重要な役割を果たします。フッ素原子の導入により、分子の電子特性や反応性が調整可能であり、ニトロ基の存在はさらなる官能基変換の起点となります。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く利用されています。

2228709-07-5 structure
商品名:1,2-difluoro-3-(2-nitroethyl)benzene
1,2-difluoro-3-(2-nitroethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,2-difluoro-3-(2-nitroethyl)benzene
- EN300-1840446
- 2228709-07-5
-
- インチ: 1S/C8H7F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-3H,4-5H2
- InChIKey: LDKSPXGGSQHRID-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1CC[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 187.04448479g/mol
- どういたいしつりょう: 187.04448479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1,2-difluoro-3-(2-nitroethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840446-1.0g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1840446-0.25g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1840446-10g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1840446-1g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1840446-5.0g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1840446-0.05g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1840446-10.0g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1840446-5g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1840446-2.5g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1840446-0.1g |
1,2-difluoro-3-(2-nitroethyl)benzene |
2228709-07-5 | 0.1g |
$867.0 | 2023-09-19 |
1,2-difluoro-3-(2-nitroethyl)benzene 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
2228709-07-5 (1,2-difluoro-3-(2-nitroethyl)benzene) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
